molecular formula C11H12ClN3O2 B2391090 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 1105195-89-8

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2391090
CAS No.: 1105195-89-8
M. Wt: 253.69
InChI Key: RLJBUWFQNDOBNE-UHFFFAOYSA-N
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Description

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused to a pyridine ring, with various substituents such as chlorine, ethyl, and methyl groups

Mechanism of Action

Target of Action

The primary target of 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

This compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Biochemical Pathways

The inhibition of PARP-1 by this compound affects the DNA repair pathways, specifically the base excision repair (BER) and DNA single-strand break (SSB) repair pathways . This results in genomic dysfunction and cell death .

Pharmacokinetics

It is mentioned that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the action of this compound is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for conditions where inhibition of DNA repair mechanisms is beneficial, such as in certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final cyclization step often requires the use of strong acids or bases as catalysts to form the fused ring structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine oxides, while reduction can produce reduced pyrido[2,3-d]pyrimidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine-2,4-dione: Lacks the chlorine, ethyl, and methyl substituents.

    6-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: Similar structure but without the chlorine atom.

    5-Chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: Similar structure but without the ethyl group.

Uniqueness

The presence of chlorine, ethyl, and methyl groups in 5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione imparts unique chemical and biological properties. These substituents enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2/c1-4-6-5-13-9-7(8(6)12)10(16)15(3)11(17)14(9)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJBUWFQNDOBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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